![molecular formula C20H32N4O5 B2707149 Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate CAS No. 2177365-89-6](/img/structure/B2707149.png)
Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H32N4O5 and its molecular weight is 408.499. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Chiral Auxiliary Use
Stereoselective carbon−carbon bond formation employing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary showcases its application in dynamic kinetic resolution. This process allows for the stereoselective alkylation of α-Bromo amides with malonic ester enolates, leading to the synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are crucial building blocks for biologically active compounds, highlighting the compound's role in facilitating the synthesis of molecules with significant biological activity (Kubo et al., 1997).
Asymmetric Synthesis of Nociceptin Antagonists
The compound has been utilized in the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists. This synthesis approach includes key steps like diastereoselective reduction and efficient isomerization, proving its scalability for large-scale operations and its importance in producing enantiomerically pure compounds (Jona et al., 2009).
Novel Chiral Auxiliary and Dipeptide Synthesis
Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared and used as chiral auxiliaries and as chiral Aib building blocks in dipeptide synthesis. The use of this compound in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in oxidative coupling and Michael additions highlights its versatility in organic synthesis and the production of chiral molecules (Studer et al., 1995).
Applications in Biologically Active Compounds Synthesis
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib, exemplifies the compound's role in the development of pharmaceutical agents. The three-step synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate and its confirmation by MS and 1HNMR spectrum underscore its importance in medicinal chemistry (Kong et al., 2016).
Synthetic Methods Optimization
The development of a rapid and high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another crucial intermediate for small molecule anticancer drugs, demonstrates the ongoing efforts to optimize synthetic methods using the compound. This process involves steps like nucleophilic substitution, oxidation, and halogenation, highlighting the compound's utility in streamlining the synthesis of complex molecules (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 3-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5/c1-20(2,3)29-19(28)23-9-5-6-14(12-23)17(26)22-10-7-15(8-11-22)24-13-16(25)21(4)18(24)27/h14-15H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQNQBNKHPIZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.